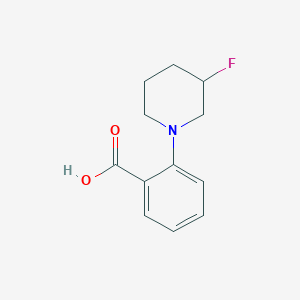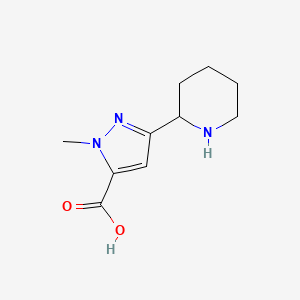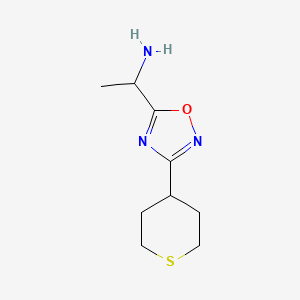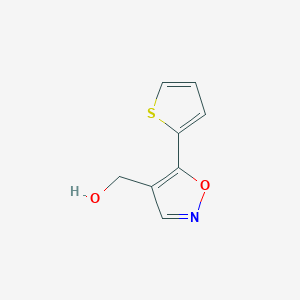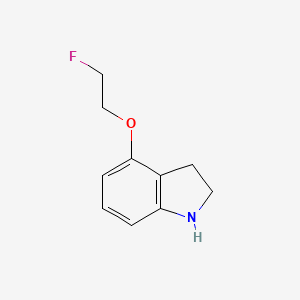![molecular formula C11H17NOS B1475528 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol CAS No. 1601762-88-2](/img/structure/B1475528.png)
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol
Vue d'ensemble
Description
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is a compound that features a cyclobutanol core with a thiophene ring attached via an ethylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Attachment of the Ethylamine Linker: The thiophene derivative is then reacted with ethylamine to form 2-(Thiophen-2-yl)ethylamine.
Cyclobutanol Formation: The final step involves the reaction of 2-(Thiophen-2-yl)ethylamine with cyclobutanone under reductive amination conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives with varying degrees of saturation.
Substitution: Formation of N-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent markers for biopolymers.
Medicine: Investigated for its potential as an analgesic and antithrombotic agent.
Industry: Utilized in the preparation of various biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially leading to biological effects such as analgesia and antithrombotic activity . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethanol: Used in the preparation of fluorescent markers and biologically active compounds.
1,2-Di(thiophen-2-yl)ethyne: Another thiophene derivative with applications in organic synthesis.
Thiophene Derivatives: Various thiophene derivatives are used in medicinal chemistry for their biological activities.
Uniqueness
1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol is unique due to its cyclobutanol core, which imparts distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[(2-thiophen-2-ylethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c13-11(5-2-6-11)9-12-7-4-10-3-1-8-14-10/h1,3,8,12-13H,2,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQJQYOTXXTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




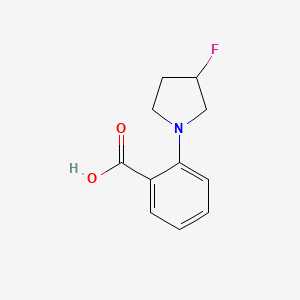
![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)
